Cyclohexyl[4-(2-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
cyclohexyl[4-(2-methoxyphenyl)piperidino]methanone , is a chemical compound with the molecular formula C₁₉H₂₇NO₂. Its average mass is approximately 301.4 Da .
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is via the reaction of cyclohexylamine with 4-(2-methoxyphenyl)piperazine. The resulting intermediate is then subjected to a carbonylation reaction using an appropriate reagent to form the final product.
Reaction Conditions::- Cyclohexylamine reacts with 4-(2-methoxyphenyl)piperazine.
- Carbonylation of the intermediate to yield the target compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes described above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Reactivity:: Cyclohexyl[4-(2-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Other Transformations: Depending on reaction conditions, it can participate in other reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine).
Other Reactions: Acidic or basic conditions, catalysts, and appropriate solvents.
Major Products:: The specific products formed depend on the reaction type. For example:
- Oxidation may yield ketones or carboxylic acids.
- Reduction can lead to amines.
- Substitution may result in halogenated derivatives.
Scientific Research Applications
Cyclohexyl[4-(2-methoxyphenyl)piperazin-1-yl]methanone finds applications in various fields:
Medicine: It may serve as a pharmacophore for drug design.
Chemistry: Used in organic synthesis and ligand development.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparison with Similar Compounds
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone: A CB₁ inverse agonist.
4-(cyclohexylcarbonyl)piperazinomethanone: Another structurally related compound.
Properties
Molecular Formula |
C18H26N2O2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
cyclohexyl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H26N2O2/c1-22-17-10-6-5-9-16(17)19-11-13-20(14-12-19)18(21)15-7-3-2-4-8-15/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3 |
InChI Key |
SYYNXBXXAISVKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCCC3 |
Origin of Product |
United States |
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